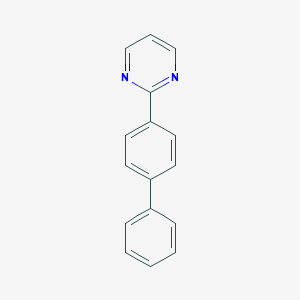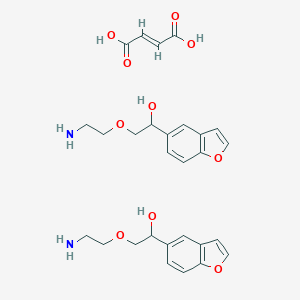
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt), also known as FSK, is a chemical compound that has been widely used in scientific research applications. It is a potent activator of adenylate cyclase and has been shown to increase intracellular levels of cyclic AMP (cAMP).
Applications De Recherche Scientifique
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been widely used in scientific research applications due to its ability to activate adenylate cyclase and increase intracellular levels of cAMP. This has led to its use in studying various physiological processes such as insulin secretion, neurotransmitter release, and smooth muscle relaxation. alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has also been used in the study of various diseases such as asthma, heart disease, and cancer.
Mécanisme D'action
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) activates adenylate cyclase by binding to the regulatory subunit of the enzyme. This causes a conformational change in the enzyme, leading to the activation of the catalytic subunit and the subsequent production of cAMP. Increased levels of cAMP then activate protein kinase A, leading to the phosphorylation of various proteins and the subsequent physiological effects.
Effets Biochimiques Et Physiologiques
Alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, leading to improved glucose metabolism. alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has also been shown to increase neurotransmitter release, leading to improved cognitive function. In addition, alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) has been shown to induce smooth muscle relaxation, leading to improved blood flow and reduced blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) in lab experiments is its potency in activating adenylate cyclase and increasing intracellular levels of cAMP. This allows for the study of various physiological processes at a molecular level. However, one limitation of using alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) is its instability in aqueous solutions, which can lead to inconsistent results.
Orientations Futures
There are several future directions for the study of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt). One direction is the study of its effects on various diseases such as cancer and heart disease. Another direction is the development of more stable analogs of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) for use in lab experiments. Additionally, the study of the downstream effects of cAMP activation by alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) could lead to the development of new therapeutic targets.
Méthodes De Synthèse
The synthesis of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) involves the reaction of 5-benzofuranmethanol with 2-aminoethoxymethyl chloride to form alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol. This compound is then reacted with maleic acid to form the salt form of alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt), alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt).
Propriétés
Numéro CAS |
131964-87-9 |
|---|---|
Nom du produit |
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) |
Formule moléculaire |
C28H34N2O10 |
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)-1-(1-benzofuran-5-yl)ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C12H15NO3.C4H4O4/c2*13-4-6-15-8-11(14)9-1-2-12-10(7-9)3-5-16-12;5-3(6)1-2-4(7)8/h2*1-3,5,7,11,14H,4,6,8,13H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clé InChI |
MYGPWCZKRXGBRN-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O |
SMILES canonique |
C1=CC2=C(C=CO2)C=C1C(COCCN)O.C1=CC2=C(C=CO2)C=C1C(COCCN)O.C(=CC(=O)O)C(=O)O |
Synonymes |
alpha-((2-Aminoethoxy)methyl)-5-benzofuranmethanol (E)-2-butenedioate (2:1) (salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



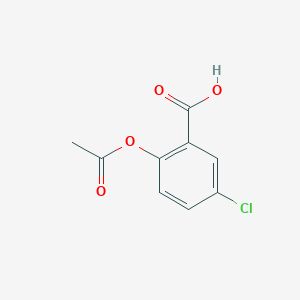
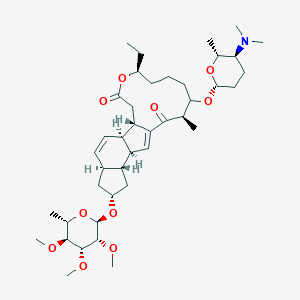
![2,3-dimethyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B161012.png)
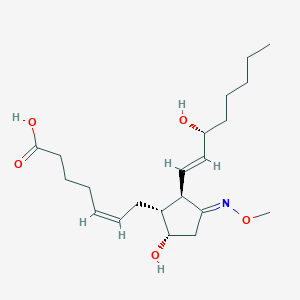
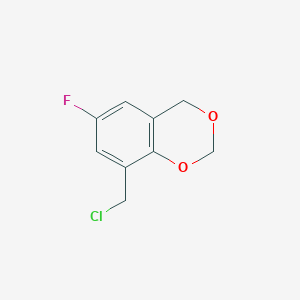
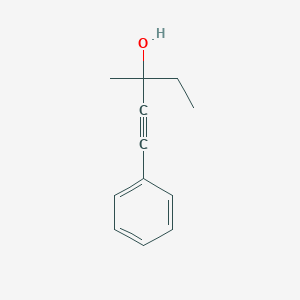
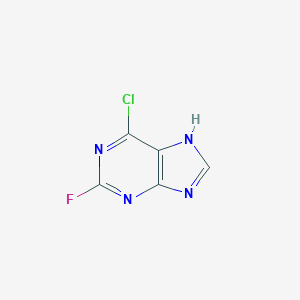
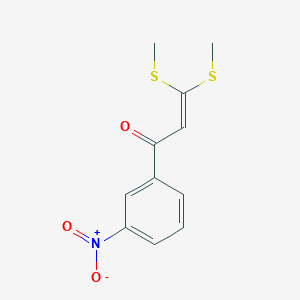
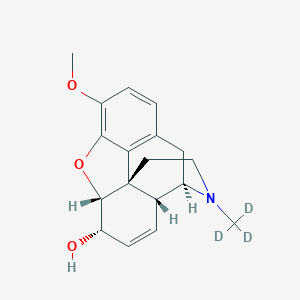
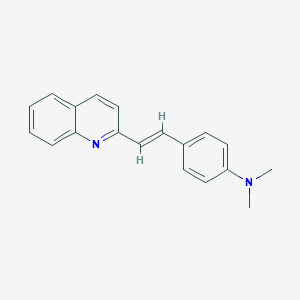
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
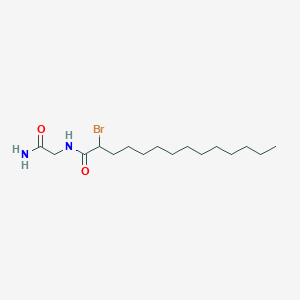
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)
